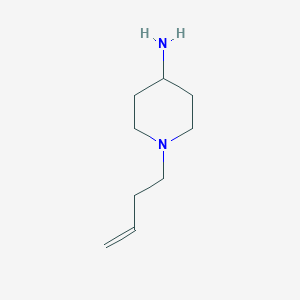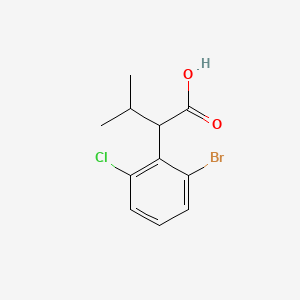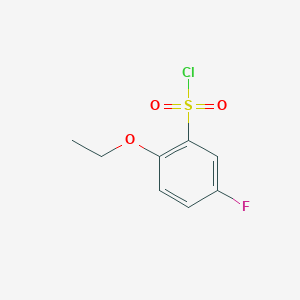![molecular formula C13H8ClN3O2 B13217485 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo-pyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 8th position and a 4-chlorophenyl group at the 6th position. Triazolo-pyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions for scalability, yield, and purity. Microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The pyridine ring can undergo nucleophilic addition reactions, forming stable products under mild conditions.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Nucleophilic Addition: Reactions with indoles and 1,3-dicarbonyl compounds under mild conditions without a base.
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolo-pyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses . As inhibitors of PHD-1, JAK1, and JAK2, the compound interferes with these enzymes’ activity, affecting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Uniqueness
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19) |
InChI Key |
NAKIJWMBNCPCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)

![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)


![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)

![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

